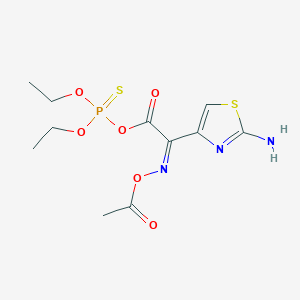

diethoxyphosphinothioyl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate

Description

CAS No.: 200815-01-6 Molecular Formula: C₁₁H₁₆N₃O₆PS₂ Molecular Weight: 389.37 g/mol (calculated from formula) Key Features:

- Contains a (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate backbone, critical for biological activity in cephalosporin antibiotics.

- Modified with a diethoxyphosphinothioyl group, distinguishing it from simpler ester derivatives.

- Functions as a key intermediate in synthesizing β-lactam antibiotics, leveraging its acylating properties .

Properties

IUPAC Name |

diethoxyphosphinothioyl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N3O6PS2/c1-4-17-21(22,18-5-2)20-10(16)9(14-19-7(3)15)8-6-23-11(12)13-8/h6H,4-5H2,1-3H3,(H2,12,13)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUVUOWNHDQHAB-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC(=O)C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=S)(OCC)OC(=O)/C(=N\OC(=O)C)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N3O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572753 | |

| Record name | O-[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200815-01-6 | |

| Record name | O-[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethoxyphosphinothioyl (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate is a complex organophosphorus compound with significant biological activity. Its structure includes a phosphinothioyl group, which is known to interact with various biological systems, particularly in the context of antimicrobial and antitumor activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies.

- Chemical Formula : C11H16N3O6PS2

- Molecular Weight : 365.36 g/mol

- CAS Number : 15435118

The compound's structure features a thiazole ring, which contributes to its biological properties, particularly in relation to its interaction with biological macromolecules.

Antimicrobial Properties

Research has demonstrated that diethoxyphosphinothioyl derivatives exhibit notable antimicrobial activity. A study highlighted that certain derivatives showed Minimum Inhibitory Concentration (MIC) values significantly lower than those of established antibiotics, indicating strong antibacterial effects. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Auranofin | 128 | 256 |

| Diethoxyphosphinothioyl derivative | 16 | 32 |

Cytotoxicity and Antitumor Activity

In vitro studies also indicate that diethoxyphosphinothioyl compounds possess cytotoxic properties against various cancer cell lines. The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest. For instance, a study reported that treatment with this compound led to a significant decrease in cell viability in human cancer cells.

Mechanistic Insights

The biological activity of diethoxyphosphinothioyl compounds is closely linked to their ability to form thiol-reactive intermediates. These intermediates can modify protein thiols, thereby influencing redox signaling pathways crucial for cellular function. This mechanism is particularly relevant in the context of diseases where oxidative stress plays a pivotal role.

Study 1: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of diethoxyphosphinothioyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds were particularly effective against multidrug-resistant strains.

Study 2: Antitumor Activity

In another study focusing on cancer treatment, diethoxyphosphinothioyl compounds were tested against breast and lung cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting potential for therapeutic use in oncology.

Comparison with Similar Compounds

Ethyl (2Z)-2-(2-Amino-1,3-Thiazol-4-yl)-2-(Methoxyimino)Acetate

CAS No.: 64485-88-7 Molecular Formula: C₈H₁₁N₃O₃S Key Differences:

- Substituent: Methoxyimino group instead of acetyloxyimino.

- Ester Group: Ethyl ester replaces the diethoxyphosphinothioyl moiety.

- Implications:

Diethoxyphosphoryl (2Z)-2-Trityloxyimino-2-(2-Amino-1,3-Thiazol-4-yl)Acetate

CAS No.: 200814-98-8 Molecular Formula: C₂₈H₂₈N₃O₅PS₂ Key Differences:

- Substituent: Trityloxyimino group (bulky triphenylmethyl) instead of acetyloxyimino.

- Implications:

2-Methoxyimino-2-(2-Amino-1,3-Thiazol-4-yl)Acetic Acid

Key Role: Core building block for cephalosporins like cefotaxime and cefpodoxime.

Molecular Formula: C₆H₆N₃O₃S

Key Differences:

- Functional Groups: Free carboxylic acid instead of ester or phosphorylated derivatives.

- Implications: Direct precursor for methoxyimino-containing antibiotics. Requires activation (e.g., phosphorylation or esterification) for acylation reactions, unlike the target compound, which is pre-activated .

Cephalosporin Derivatives (e.g., Cefpirome, Cefotaxime)

Examples:

- Cefpirome: (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-acetyl]amino}-3-(6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .

- Cefotaxime Sodium: Sodium 3-[(acetyloxy)methyl]-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . Key Differences:

- Structure: Fully elaborated cephalosporin cores with β-lactam rings and variable side chains.

- Implications: The target compound serves as an intermediate to introduce the (2Z)-thiazolyl-acetate side chain into these antibiotics. Phosphinothioyl derivatives like the target compound enhance stability during synthesis compared to labile esters .

Structural and Functional Analysis

Stereochemical Considerations

Physicochemical Properties

| Property | Target Compound | Ethyl Ester Derivative | Trityloxyimino Derivative |

|---|---|---|---|

| Molecular Weight | 389.37 | 229.25 | 581.6 |

| XLogP3 | ~3.5 (est.) | ~1.5 (est.) | 7.8 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 10 | 6 | 10 |

| Rotatable Bonds | 7 | 5 | 13 |

- The diethoxyphosphinothioyl group increases lipophilicity and steric bulk, improving membrane permeability but requiring optimization for druglikeness .

Research and Development Insights

- Analytical Methods: RP-HPLC is standard for quantifying intermediates and final products, with retention times influenced by substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.